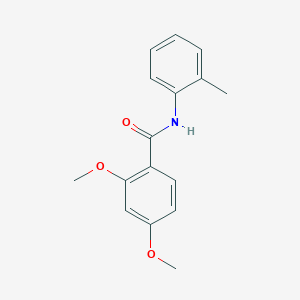
2,4-dimethoxy-N-(2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethoxy-N-(2-methylphenyl)benzamide, also known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the class of phenethylamines. It was first synthesized in 2003 by Ralf Heim and is structurally similar to other phenethylamines such as 2C-B and DOB. The drug is known for its potent hallucinogenic effects and has gained popularity in the recreational drug market. However,
Mécanisme D'action
2,4-dimethoxy-N-(2-methylphenyl)benzamide binds to and activates the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of this receptor leads to a cascade of intracellular signaling events that ultimately result in altered neuronal activity and neurotransmitter release. This is thought to underlie the drug's hallucinogenic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-dimethoxy-N-(2-methylphenyl)benzamide are not well understood, but it is known to have potent hallucinogenic effects. These effects are thought to be mediated by the drug's activation of the 5-HT2A receptor, which leads to altered sensory perception and cognitive processing. Additionally, the drug has been shown to increase heart rate and blood pressure, which may be related to its sympathomimetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4-dimethoxy-N-(2-methylphenyl)benzamide in lab experiments is its potency as a 5-HT2A agonist. This allows researchers to study the receptor's function in a more targeted and specific way than other compounds that have weaker affinity for the receptor. However, the drug's potent hallucinogenic effects may also pose a limitation, as they may confound experimental results or make it difficult to interpret behavioral outcomes.
Orientations Futures
There are several potential future directions for research on 2,4-dimethoxy-N-(2-methylphenyl)benzamide. One area of interest is the drug's potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to elucidate the drug's mechanism of action and its effects on other neurotransmitter systems. Finally, research on the safety and long-term effects of 2,4-dimethoxy-N-(2-methylphenyl)benzamide is also needed, particularly given its popularity in the recreational drug market.
Méthodes De Synthèse
The synthesis of 2,4-dimethoxy-N-(2-methylphenyl)benzamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with 2-methylphenylmagnesium bromide to form 2,4-dimethoxy-N-(2-methylphenyl)acetophenone. This intermediate is then reacted with hydroxylamine hydrochloride to form 2,4-dimethoxy-N-(2-methylphenyl)acetohydroxamic acid. Finally, this compound is converted to 2,4-dimethoxy-N-(2-methylphenyl)benzamide through a reaction with phosphoryl chloride and N,N-dimethylformamide.
Applications De Recherche Scientifique
One of the main scientific research applications of 2,4-dimethoxy-N-(2-methylphenyl)benzamide is its use as a tool to study the serotonin 2A receptor (5-HT2A). The drug is a potent agonist of this receptor and has been used in several studies to investigate its role in various physiological and behavioral processes. For example, a study published in the Journal of Psychopharmacology in 2015 used 2,4-dimethoxy-N-(2-methylphenyl)benzamide to investigate the role of the 5-HT2A receptor in the regulation of anxiety-like behavior in rats.
Propriétés
Formule moléculaire |
C16H17NO3 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
2,4-dimethoxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17NO3/c1-11-6-4-5-7-14(11)17-16(18)13-9-8-12(19-2)10-15(13)20-3/h4-10H,1-3H3,(H,17,18) |
Clé InChI |
YYESQESTJLABEW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





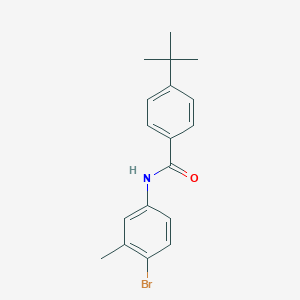

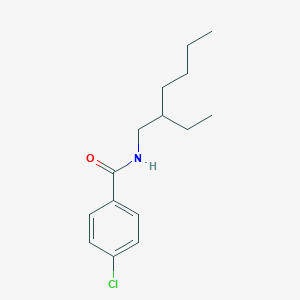
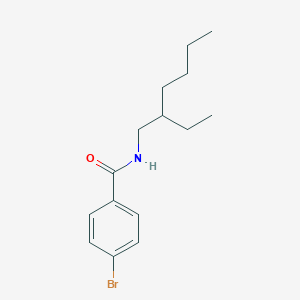

![4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B291678.png)
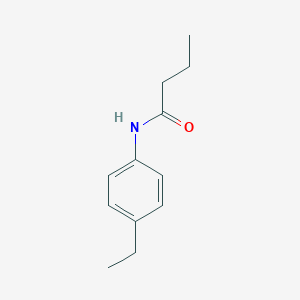

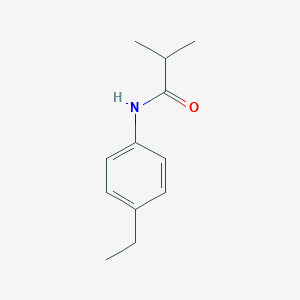
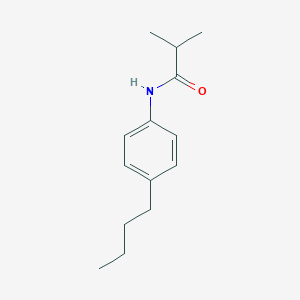
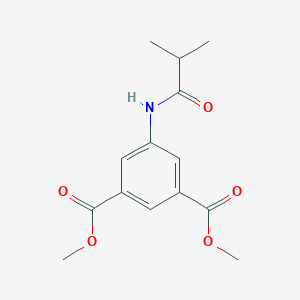
![2-methyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B291690.png)